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molecular formula C13H14ClNO2 B8756544 3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride

3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride

Cat. No. B8756544
M. Wt: 251.71 g/mol
InChI Key: FBQWTBUFZZBNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610882B2

Procedure details

The method described in J. Am. Chem. Soc., 1936, 58, 299 is used. 15.5 g of 2-formylnaphthalene, 10.4 g of malonic acid and 15.4 g of ammonium acetate in 150 ml of ethanol are mixed together and refluxed for 6 hours. After cooling to RT, the product is drained, washed with EtOH and dried. The product obtained is dissolved in a sufficient amount of 2N HCl and the insoluble material is then filtered off. The acidic solution is concentrated by evaporating under vacuum and the solid thus formed is recrystallized from 20 ml of an AcOH/H2O mixture (1/1; v/v). 3.8 g of the expected product are obtained.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)=O.[C:13]([OH:19])(=[O:18])[CH2:14]C(O)=O.C([O-])(=O)C.[NH4+:24].[ClH:25]>C(O)C>[ClH:25].[NH2:24][CH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)[CH2:14][C:13]([OH:19])=[O:18] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C(=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product obtained
FILTRATION
Type
FILTRATION
Details
the insoluble material is then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The acidic solution is concentrated
CUSTOM
Type
CUSTOM
Details
by evaporating under vacuum
CUSTOM
Type
CUSTOM
Details
the solid thus formed
CUSTOM
Type
CUSTOM
Details
is recrystallized from 20 ml of an AcOH/H2O mixture (1/1; v/v)

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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